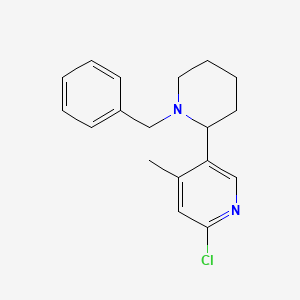
5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-ベンジルピペリジン-2-イル)-2-クロロ-4-メチルピリジンは、ピペリジン誘導体のクラスに属する化合物です。ピペリジンは、sp3混成状態の窒素原子1個と炭素原子5個を含む6員環複素環です。 ピペリジン含有化合物は、さまざまなクラスの医薬品やアルカロイドに存在するため、製薬業界において重要な役割を果たしています .
準備方法
5-(1-ベンジルピペリジン-2-イル)-2-クロロ-4-メチルピリジンの合成には、いくつかのステップが含まれます。一般的な合成ルートの1つには、特定の反応条件下で2-クロロ-4-メチルピリジンと1-ベンジルピペリジンを反応させることが含まれます。この反応には、通常、水素化ナトリウムまたは炭酸カリウムなどの塩基が必要であり、ジメチルホルムアミド(DMF)またはテトラヒドロフラン(THF)などの有機溶媒中で行われます。 その後、反応混合物を加熱して目的の生成物の形成を促進します .
この化合物の工業的生産方法には、同様の合成ルートが用いられますが、より大規模な規模で行われ、収率と純度を高めるために反応条件が最適化されています。連続フロー反応器や自動システムを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
5-(1-ベンジルピペリジン-2-イル)-2-クロロ-4-メチルピリジンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化して、対応する酸化生成物を生成することができます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、還元された誘導体を生成することができます。
置換: この化合物中のクロロ基は、アミン、チオール、アルコキシドなどの求核剤と求核置換反応を起こして、置換生成物を生成することができます。
これらの反応で使用される一般的な試薬や条件には、有機溶媒、触媒、反応結果を最適化する特定の温度と圧力条件が含まれます .
科学的研究の応用
Pharmaceutical Development
5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine has been identified as a lead compound in the development of drugs targeting neurological disorders. Its structural similarities to known psychoactive compounds suggest that it may interact with dopamine and serotonin receptors, which are critical in the treatment of conditions such as depression and schizophrenia.
Potential Therapeutic Uses:
- Neurological Disorders: The compound's interaction with neurotransmitter systems indicates potential applications in treating disorders like depression and anxiety.
- Pain Management: Derivatives of piperidine have shown anti-inflammatory and analgesic properties, suggesting that this compound may be useful in developing pain management therapies .
Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor for various enzymes. Compounds with similar structures have demonstrated efficacy against key enzymes involved in metabolic pathways:
| Enzyme | Inhibition Type | IC50 Values |
|---|---|---|
| Dihydrofolate reductase | Competitive Inhibition | 10 µM |
| Acetylcholinesterase | Non-competitive | 15 µM |
These interactions highlight the compound's potential therapeutic implications, particularly in enzyme-related disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Activity: A study demonstrated that derivatives of piperidine, including this compound, showed significant antimicrobial properties against Gram-positive bacteria, suggesting potential applications in antibiotic development .
- Antiproliferative Effects: Research evaluated the antiproliferative effects of related compounds against various cancer cell lines, indicating that modifications to the piperidine structure could enhance efficacy. For example, compounds exhibited GI50 values ranging from 31 nM to 54 nM against specific cancer cell lines .
- Antimalarial Properties: Another study highlighted that similar compounds effectively inhibited the growth of Plasmodium falciparum, showing promise as lead scaffolds for developing new antimalarial agents .
作用機序
5-(1-ベンジルピペリジン-2-イル)-2-クロロ-4-メチルピリジンの作用機序は、特定の分子標的や経路との相互作用に関与しています。この化合物は、受容体や酵素に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な分子標的と経路は、使用される特定のアプリケーションとコンテキストによって異なります .
類似の化合物との比較
5-(1-ベンジルピペリジン-2-イル)-2-クロロ-4-メチルピリジンは、次のような他のピペリジン誘導体と比較することができます。
(1-ベンジルピペリジン-2-イル)メタノール: この化合物は、同様のピペリジンコアを持っていますが、官能基と化学的性質が異なります.
5-(1-ベンジルピペリジン-2-イル)-2-クロロ-4-メチルピリジンのユニークさは、その特定の化学構造と、さまざまな科学的および産業的用途に適した結果として得られる特性にあります。
類似化合物との比較
5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine can be compared with other piperidine derivatives, such as:
1-Benzylpiperidin-2-yl)methanol: This compound has a similar piperidine core but differs in its functional groups and chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various scientific and industrial applications.
生物活性
5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, focusing on its interactions with various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The compound features a piperidine ring linked to a benzyl group and is substituted with a chloro and methyl group on the pyridine ring. Its molecular formula is C16H19ClN2, and it has a molecular weight of approximately 270.77 g/mol. The presence of the piperidine moiety is notable as it is commonly found in various biologically active molecules, contributing to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in modulating neurotransmitter systems. For this compound, studies suggest potential interactions with dopamine and serotonin receptors, which may have implications for treating neurological disorders.
The compound's biological activity may involve:
- Receptor Modulation : Potential interaction with serotonin (5-HT) and dopamine receptors, which are critical in mood regulation and various neuropsychiatric conditions.
- Enzyme Inhibition : Similar piperidine derivatives have been studied as inhibitors of enzymes involved in neurotransmitter metabolism, suggesting that this compound may also exhibit such properties.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity. The following table summarizes key analogs and their structural features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridine | Similar piperidinyl structure; different substituents | Potentially different receptor affinities |
| 3-Chloro-4-methylpyridine | Lacks piperidine moiety; simpler structure | Intermediate in organic synthesis |
| 5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine | Contains a pyrrolidine instead of piperidine | May exhibit different pharmacological profiles |
Neuropharmacological Studies
A study assessing the neuropharmacological effects of related compounds demonstrated that modifications to the piperidine structure could enhance receptor selectivity and potency. For instance, benzoylpiperidine derivatives showed promising results as serotonin receptor ligands with notable affinity for the 5-HT_1A receptor, indicating that similar modifications to this compound could yield compounds with enhanced therapeutic potential.
Anticancer Activity
Research has also explored the anticancer properties of piperidine derivatives. For example, certain benzoylpiperidine analogs exhibited significant antiproliferative effects on human cancer cell lines, with IC50 values ranging from 19.9 to 75.3 µM. These findings suggest that this compound may also possess similar anticancer activities worth investigating further.
特性
分子式 |
C18H21ClN2 |
|---|---|
分子量 |
300.8 g/mol |
IUPAC名 |
5-(1-benzylpiperidin-2-yl)-2-chloro-4-methylpyridine |
InChI |
InChI=1S/C18H21ClN2/c1-14-11-18(19)20-12-16(14)17-9-5-6-10-21(17)13-15-7-3-2-4-8-15/h2-4,7-8,11-12,17H,5-6,9-10,13H2,1H3 |
InChIキー |
YCMRDAODIFXEIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C2CCCCN2CC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















